molecular formula C9H11Cl2N B1367132 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 73075-45-3

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1367132
CAS RN: 73075-45-3
M. Wt: 204.09 g/mol
InChI Key: OGIAIXMUSSACDB-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with the CAS Number: 73075-45-3 . It is an important organic intermediate that can be used in agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been a topic of interest in the scientific community . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .


Molecular Structure Analysis

The molecular formula of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is C9H11Cl2N . The InChI Key is OGIAIXMUSSACDB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Physical And Chemical Properties Analysis

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid substance . It should be stored in cool conditions, in a tightly closed container, in a dry and well-ventilated place .

Scientific Research Applications

Application 6: Biochemistry

For detailed experimental procedures, technical details, and quantitative data, one would need to consult specific scientific publications or databases that provide access to the primary research literature. The information provided here is based on general knowledge of the compound’s applications in the scientific field .

Application 15: Environmental Chemistry

These applications demonstrate the broad utility of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in scientific research. For specific experimental procedures, technical details, and quantitative data, it is essential to refer to specialized scientific publications .

Safety And Hazards

This compound is associated with certain hazards. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIAIXMUSSACDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503765
Record name 7-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

73075-45-3
Record name 7-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Hargitai, T Nagy, J Halász, G Koványi-Lax, G Németh… - Tetrahedron, 2018 - Elsevier
Two procedures for the synthesis of barely accessible 8-chloro-3,4-dihydroisoquinoline were investigated. The first approach is based on a directed ortho-lithiation of N-pivaloyl meta-…
Number of citations: 7 www.sciencedirect.com
J Lu - 2005 - search.proquest.com
Inhibitors of phenylethanolamine N-methyltransferase (PNMT; EC 2.1. 1.28) are potential pharmacological tools for the study of the functions of epinephrine in the central nervous system…
Number of citations: 1 search.proquest.com
N Ghamari, SK Hargelan, A Zivkovic, L Leitzbach… - Bioorganic …, 2021 - Elsevier
During the past decades, histamine H 3 receptors have received widespread attention in pharmaceutical research due to their involvement in pathophysiology of several diseases such …
Number of citations: 1 www.sciencedirect.com

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